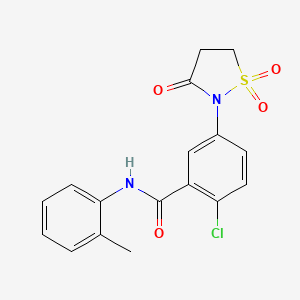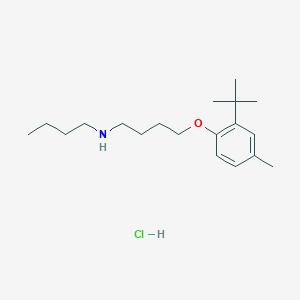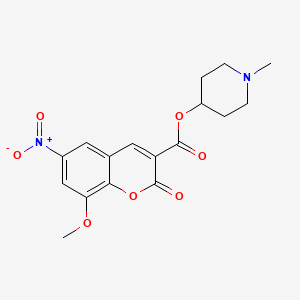
3-ethyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a pyrazoline derivative that has been extensively studied for its biological activities. This compound is known for its potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 3-ethyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is complex and involves multiple targets. It has been shown to inhibit the activation of various transcription factors, including NF-κB and AP-1, which are involved in the regulation of inflammatory responses. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, it has been shown to modulate the expression of various genes involved in the regulation of apoptosis and cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. It also exhibits anticancer effects by inducing apoptosis and inhibiting cell proliferation. Furthermore, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-ethyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potent biological activity. It has been shown to exhibit activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its complex mechanism of action, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-ethyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of its specific targets and the elucidation of its mechanism of action. Additionally, further research is needed to investigate its potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Synthesemethoden
The synthesis of 3-ethyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a multi-step process that involves the reaction of various chemicals. The most common method of synthesis involves the reaction of 3-ethyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid with phenylacetyl chloride and trifluoroacetic anhydride in the presence of a base. The resulting product is then treated with hydrochloric acid to yield the final compound.
Wissenschaftliche Forschungsanwendungen
3-ethyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory, anticancer, and neuroprotective effects. It has also been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Eigenschaften
IUPAC Name |
1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c1-2-11-9-13(21,14(15,16)17)19(18-11)12(20)8-10-6-4-3-5-7-10/h3-7,21H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKQEXBKNHUPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5136848.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[4-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5136855.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5136856.png)


![3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B5136877.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol ethanedioate (salt)](/img/structure/B5136892.png)
![1-cycloheptyl-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5136894.png)

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-pyridinamine](/img/structure/B5136925.png)
![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B5136939.png)
![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)

